molecular formula C14H12BrN5O2 B3058841 2-Furancarboxamide, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]- CAS No. 921074-49-9

2-Furancarboxamide, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]-

Cat. No.: B3058841
CAS No.: 921074-49-9
M. Wt: 362.18 g/mol
InChI Key: VLDUJXKDFKLWGR-UHFFFAOYSA-N
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Description

2-Furancarboxamide, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]- is a complex organic compound that features a furan ring, a bromine atom, and a tetrazole moiety

Preparation Methods

The synthesis of 2-Furancarboxamide, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific synthetic route and reaction conditions can vary, but generally, the process involves the following steps:

  • Preparation of the furan ring with a bromine substituent.
  • Introduction of the tetrazole moiety through a cycloaddition reaction.
  • Coupling of the furan and tetrazole intermediates using a palladium-catalyzed cross-coupling reaction.

Chemical Reactions Analysis

2-Furancarboxamide, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols in the presence of appropriate catalysts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Furancarboxamide, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]- involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize carboxylate-containing ligands. This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-Furancarboxamide, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]- include:

The uniqueness of 2-Furancarboxamide, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]- lies in its combination of a furan ring, a bromine atom, and a tetrazole moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5O2/c1-9-2-4-10(5-3-9)20-13(17-18-19-20)8-16-14(21)11-6-7-12(15)22-11/h2-7H,8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDUJXKDFKLWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144449
Record name 5-Bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921074-49-9
Record name 5-Bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921074-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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